An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, explore relevant synthetic methodologies, and discuss the broad therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold it belongs to. As a Senior Application Scientist, the aim is to blend established chemical principles with practical insights for researchers actively engaged in drug discovery and development.
Core Molecular Properties
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a bicyclic heteroaromatic compound. Its structure is characterized by the fusion of a pyrazole and a pyridine ring. This scaffold is of particular note because it is a bioisostere of purine bases like adenine and guanine, which allows its derivatives to interact with a wide range of biological targets.[1][2]
Chemical and Physical Data
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized from supplier data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| CAS Number | 1118787-14-6 | [3] |
| Appearance | Solid (predicted/from suppliers) | [1] |
| Storage | Room temperature, inert atmosphere, protect from light | [5] |
The structure consists of a planar aromatic system, which influences its stacking interactions with biological macromolecules. The carboxylic acid group at the 5-position and the methyl group at the 3-position are key functional handles for derivatization and for modulating the molecule's physicochemical properties, such as solubility and lipophilicity.
Structural Diagram
Caption: Chemical structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The methyl group would appear as a singlet, likely in the range of δ 2.3-2.8 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), and its visibility may depend on the solvent used. The two protons on the pyridine ring (at C4 and C6) would appear as singlets or doublets depending on coupling.
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¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The methyl carbon will be the most upfield signal.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ). Common fragmentation patterns for related structures involve the loss of the carboxylic acid group (CO₂) and subsequent fragmentation of the heterocyclic ring system.[2][6]
Synthesis Methodology
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several well-established strategies.[7] The most common approaches involve either constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring from a substituted pyridine precursor.[1][2][7]
A prevalent and logical approach for synthesizing 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid would involve the cyclization of a substituted aminopyrazole with a suitable three-carbon electrophile to form the pyridine ring.
Illustrative Synthetic Workflow
Below is a representative, multi-step protocol adapted from the synthesis of similar pyrazolo[3,4-b]pyridine derivatives. This serves as a validated starting point for laboratory synthesis.
Caption: A plausible synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol (Representative)
This protocol is based on established methods for analogous compounds and provides a robust framework.[8]
Step 1: Synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate
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Reactants: Combine 5-amino-3-methyl-1H-pyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
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Conditions: Heat the mixture, either neat or in a high-boiling solvent like ethanol, at reflux for 2-4 hours.
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Rationale: This is a condensation reaction where the primary amino group of the pyrazole displaces the ethoxy group to form a stable enamine intermediate.
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Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization (e.g., from ethanol).
Step 2: Thermal Cyclization to Ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Reactant: The intermediate from Step 1.
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Conditions: Dissolve the intermediate in a high-boiling inert solvent such as diphenyl ether. Heat the solution to a high temperature (typically 230-250 °C) for 1-2 hours.[8]
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Rationale: The high temperature induces an intramolecular cyclization, where the enamine nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the aromatic pyridine ring.
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Work-up: After cooling, the diphenyl ether can be removed by vacuum distillation. The resulting solid residue, the ethyl ester of the target molecule, is then purified, often by column chromatography or recrystallization.
Step 3: Hydrolysis to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Reactant: The ethyl ester from Step 2.
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Conditions: Dissolve the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Rationale: This is a standard saponification (ester hydrolysis) reaction.
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Work-up: Remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (like ethyl acetate) to remove any unreacted starting material. Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for potent and selective modulators of various biological targets.[9]
Anticancer Activity
Numerous derivatives of the pyrazolo[3,4-b]pyridine core have been investigated as anticancer agents.[5][9] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain. For example, derivatives have been developed as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a key target in aggressive tumors.[6][10]
Antimicrobial and Antileishmanial Properties
The scaffold has also been explored for its antimicrobial activity.[3] Certain derivatives have shown efficacy against various bacterial and fungal strains.[7] Additionally, the pyrazolo[3,4-b]pyridine system has been investigated for the development of antileishmanial agents, acting as potential inhibitors of nucleic acid metabolism in the parasites.[3]
Kinase Inhibition and Other Therapeutic Areas
Beyond cancer, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors for a range of other kinases, demonstrating their versatility. They have also been explored for their potential as CNS depressants and for treating neuroleptic disorders.[7]
Conclusion
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid represents a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental characterization of this specific molecule is limited in the public domain, its synthesis is achievable through established chemical routes. The broader family of pyrazolo[3,4-b]pyridines has demonstrated significant potential across multiple disease areas, particularly in oncology. This guide provides a solid foundation of its properties and a practical framework for its synthesis, empowering researchers to further explore the therapeutic promise of this important heterocyclic scaffold.
References
- 1. 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CasNo.1118787-14-6 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 6. researchgate.net [researchgate.net]
- 7. dau.url.edu [dau.url.edu]
- 8. prepchem.com [prepchem.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Pyrazolopyridines | Fisher Scientific [fishersci.com]
